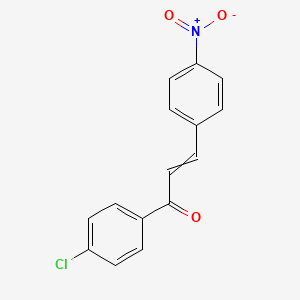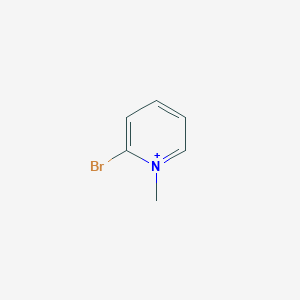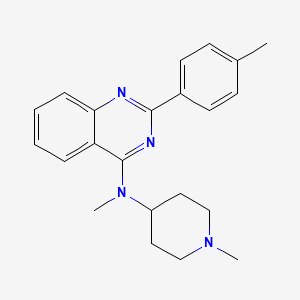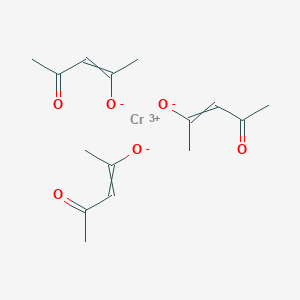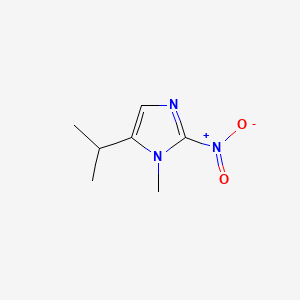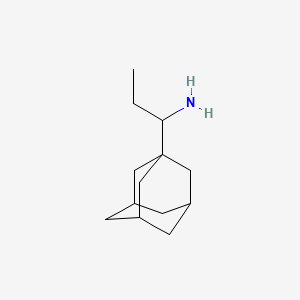
1-(1-Adamantyl)propan-1-amina
Descripción general
Descripción
1-(1-Adamantyl)propan-1-amine is an organic compound with the molecular formula C₁₃H₂₃N It features an adamantane core, a unique and highly stable tricyclic hydrocarbon structure, attached to a propan-1-amine group
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
Target of Action
Adamantane derivatives, which include 1-(1-adamantyl)propan-1-amine, are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and higher diamondoids, which include 1-(1-adamantyl)propan-1-amine, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It’s worth noting that biogenic amines, which include 1-(1-adamantyl)propan-1-amine, are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
The adamantane derivatives have been shown to possess unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of substituted adamantanes and higher diamondoids, which include 1-(1-adamantyl)propan-1-amine, is known to involve radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .
Análisis Bioquímico
Biochemical Properties
1-(1-Adamantyl)propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with sigma receptors, particularly sigma-1 receptors, which are involved in modulating different proteins, including N-methyl-D-aspartate receptors and calcium ion channels . These interactions can influence various cellular processes and have potential therapeutic implications.
Cellular Effects
1-(1-Adamantyl)propan-1-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sigma-1 receptors can lead to changes in calcium ion flux and modulation of neurotransmitter release, impacting neuronal cells . Additionally, its high lipophilicity enhances its permeability and adsorption in cell membranes, facilitating its cellular effects .
Molecular Mechanism
The molecular mechanism of 1-(1-Adamantyl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s adamantane structure allows it to fit into hydrophobic pockets of proteins, enhancing its binding affinity. It has been observed to inhibit certain enzymes and modulate receptor activity, leading to downstream effects on cellular signaling pathways . These interactions can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Adamantyl)propan-1-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to 1-(1-Adamantyl)propan-1-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged modulation of receptor activity and enzyme inhibition .
Dosage Effects in Animal Models
The effects of 1-(1-Adamantyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as neuroprotection and modulation of neurotransmitter release . At higher doses, toxic or adverse effects can occur, including disruption of cellular homeostasis and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
1-(1-Adamantyl)propan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(1-Adamantyl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence its localization and accumulation within specific tissues, impacting its overall distribution and activity.
Subcellular Localization
1-(1-Adamantyl)propan-1-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within cellular membranes and organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with propylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amine.
Industrial Production Methods: Industrial production of 1-(1-Adamantyl)propan-1-amine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Adamantyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The adamantane core can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or other functional groups on the adamantane core.
Comparación Con Compuestos Similares
1-Adamantanamine: Shares the adamantane core but lacks the propan-1-amine group.
1-(1-Adamantyl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
1-(1-Adamantyl)methanamine: Contains a methylene group instead of a propyl group.
Uniqueness: 1-(1-Adamantyl)propan-1-amine is unique due to its specific combination of the adamantane core and the propan-1-amine group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(1-adamantyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPSOUZGYPZAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975615 | |
| Record name | 1-(Adamantan-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60196-90-9 | |
| Record name | Adapromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adapromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Adamantan-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)
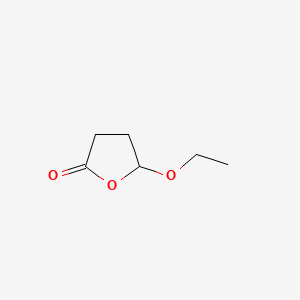
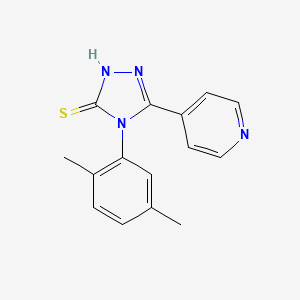
![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)
![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
![2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone](/img/structure/B1194357.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
